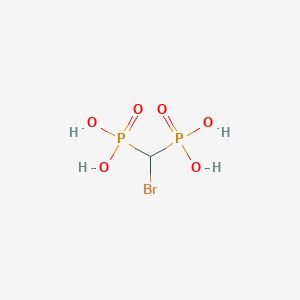

Bromomethylenebis(phosphonic acid)

Vue d'ensemble

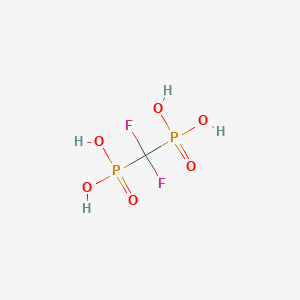

Description

Bromomethylenebis(phosphonic acid) is a type of organophosphorus compound . It is known for its acid properties and its potential for forming a wide range of derivative compounds .

Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods. Some of the most common methods include the Arbuzov, Perkow, Mannich, and Kabachnik-Fields reactions . A detailed theoretical investigation has been performed on the mechanism, kinetics, and thermochemistry of the reactions of phosphonic acids .Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure .Chemical Reactions Analysis

Phosphonic acids are known to undergo significant partitioning to the solid phase during wastewater treatment and in natural water bodies . They are also known to degrade in the presence of Mn (II) and oxygen .Physical And Chemical Properties Analysis

Phosphonic acid, in its pure form, exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . It is a diprotic acid, which means it can donate two protons (H+) per molecule .Applications De Recherche Scientifique

Precursor to Chemicals

Phosphoric acid, which is related to Bromomethylenebis(phosphonic acid), has been used as a precursor to chemicals traditionally synthesized from white phosphorus . These chemicals include herbicides, flame-retardants, catalyst ligands, battery electrolytes, pharmaceuticals, and detergents .

Semiconductor Industry

The semiconductor industry has used phosphoric acid in a process that bypasses elemental phosphorus . This process uses trichlorosilane, a high production-volume chemical made using HCl, that is the precursor to high-purity elemental silicon for the manufacture of solar panels .

Polymer-Supported Reagents

Polymers containing phosphoric, phosphonic, and phosphinic acid functionalities in the side chain have gained attention in separation science . These polymers have been used in efficient separation technologies, which are crucial to the environment and world economy .

Organophosphorus Resins

Organophosphorus resins, which can be derived from Bromomethylenebis(phosphonic acid), have been developed and used in separation science . These resins have been used for selective separations proceeding through different mechanisms .

Silyldealkylation

Bromomethylenebis(phosphonic acid) can be prepared from its simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .

Mécanisme D'action

Target of Action

Bromomethylenebis(phosphonic acid) belongs to the class of drugs known as bisphosphonates . The primary targets of bisphosphonates are diseases of bone, tooth, and calcium metabolism . They have been developed for use in various diseases of bone, tooth, and calcium metabolism .

Mode of Action

Bisphosphonates, including Bromomethylenebis(phosphonic acid), inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

Bromomethylenebis(phosphonic acid) affects the biochemical pathways involved in bone resorption . All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . Thus, all known biosynthetic gene clusters for phosphonate and phosphinate natural products contain the gene encoding PEP phosphomutase .

Pharmacokinetics

Bisphosphonates, in general, are known to have strong affinity for metal ions . The P-C-P bond of the bisphosphonates is stable to heat and most chemical reagents, and completely resistant to enzymatic hydrolysis . They have a strong affinity for metal ions .

Result of Action

The result of Bromomethylenebis(phosphonic acid)'s action is the inhibition of bone resorption . This leads to a decrease in osteoclast activity and promotes osteoclast apoptosis . In addition to their inhibitory effect on osteoclasts, bisphosphonates appear to have a beneficial effect on osteoblasts .

Action Environment

The action environment of Bromomethylenebis(phosphonic acid) is primarily within the bone tissue, where it binds to hydroxyapatite and inhibits osteoclast activity The stability of the p-c-p bond of bisphosphonates to heat and most chemical reagents suggests that it may be relatively stable under a variety of environmental conditions .

Safety and Hazards

Orientations Futures

Phosphonic acids have found use in numerous fields, especially chemistry and biochemistry . The diverse nature of this compound has led to ongoing research to explore its further potential uses . The development of new high-efficiency composite dry powders requires a better understanding of fundamental physical-chemical mechanisms of their effects on flame .

Propriétés

IUPAC Name |

[bromo(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBWYLXFNPONGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147443 | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromomethylenebis(phosphonic acid) | |

CAS RN |

10596-21-1 | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)